
(4-Fluoro-3-nitrophenyl)-(2-propan-2-ylsulfanylethyl)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-nitrophenyl azide is a compound used for biomolecule immobilization and bioconjugation . It’s one of the oldest photolinkers used for photoaffinity labeling . This compound is also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) .
Synthesis Analysis
The synthesis of 4-fluoro-3-nitrophenyl azide involves a variety of coupling agents . It’s been used for the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 .Molecular Structure Analysis
The molecular formula of 4-fluoro-3-nitrophenyl azide is C6H3FN4O2 . It has an average mass of 182.112 Da and a mono-isotopic mass of 182.024002 Da .Chemical Reactions Analysis
4-Fluoro-3-nitrophenyl azide is used to produce chemical linkages upon photo-irradiation . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .作用机制
安全和危害
The safety data sheet for 4-fluoro-3-nitrophenyl azide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, it’s recommended to move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately .
未来方向
The flexible chemistry of 4-fluoro-3-nitrophenyl azide has applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . It’s expected to continue being used in biochemical assays and chemical syntheses .
属性
IUPAC Name |
(4-fluoro-3-nitrophenyl)-(2-propan-2-ylsulfanylethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S/c1-9(2)19-6-5-15(8-14)10-3-4-11(13)12(7-10)16(17)18/h3-4,7,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJDPXGCTPLMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCN(C#N)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-nitrophenyl)-(2-propan-2-ylsulfanylethyl)cyanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


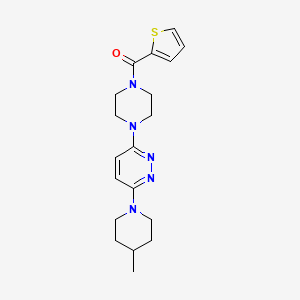
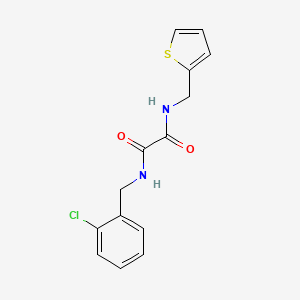
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2820034.png)
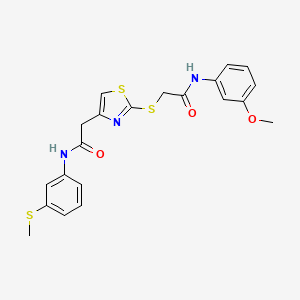
![tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2820036.png)

![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2820039.png)
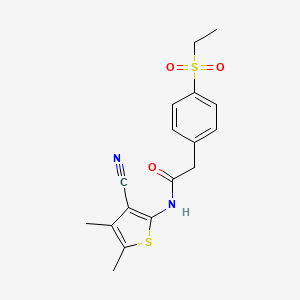
![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B2820044.png)
![2-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2820046.png)
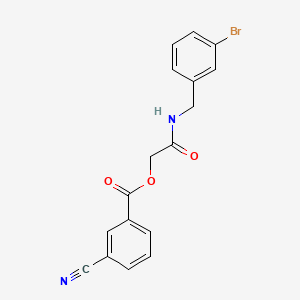
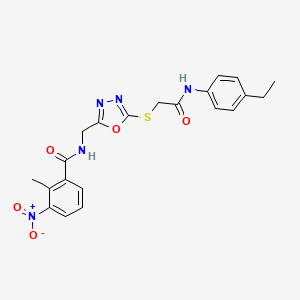
![N-[3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2820051.png)